5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that contains both bromine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a brominated indole derivative with a thiophen-2-ylmethyl boronic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine moiety to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of 5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-(thiophen-2-yl)-1H-indazole: Another compound with a similar structure but different biological activities.
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which have different substituents on the thiophene ring.
Uniqueness
5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of bromine and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10BrNOS |
---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H10BrNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-6,11H,7H2,(H,15,16) |
InChI Key |
ACYAMURIBWZSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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